4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDGTWQCKOKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the 4-chlorobenzyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole ring system. Subsequent functionalization steps introduce the 4-chlorobenzyl group and the carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the 4-chlorobenzyl group and the carboxylic acid functionality may enhance binding affinity and specificity for certain targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- DAO Inhibition : The 4-(4-chlorobenzyl) substitution enhances DAO inhibitory activity, making it a lead candidate for neuropathic pain treatment. In contrast, the 4-methyl analog shows comparable in vitro DAO inhibition but lacks robust in vivo validation .
- Carbonic Anhydrase Inhibition : Substituents like ethyl or carboxamide (e.g., compound 8b) reduce potency against hCA II compared to oxazine derivatives. The 4-chlorobenzyl analog (8f) is the least potent in this class, highlighting target selectivity .
- Antimicrobial Activity : Acetylation and esterification (e.g., 3,4-diacetyl-2-methyl derivative) shift activity toward microbial targets, suggesting that lipophilic modifications enhance membrane penetration .
Chemical and Pharmacokinetic Properties
Table 2: Physicochemical and Pharmacokinetic Comparisons
Key Observations:
- Smaller substituents (e.g., methyl or ethyl) improve aqueous solubility but may reduce target engagement in the CNS.
Biological Activity
4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H10ClNO2S
- Molecular Weight : 295.75 g/mol
- CAS Number : 3482664
- PubChem CID : 3482664
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of this compound. A notable study reported that derivatives of thieno[3,2-b]pyrrole showed promising results against various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 15 µM. These values suggest moderate potency compared to standard chemotherapeutic agents like doxorubicin and cisplatin.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression.
- Mechanism of Action : The thieno[3,2-b]pyrrole scaffold is known to interact with ATP-binding sites in kinases, leading to inhibition of their activity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thieno[3,2-b]pyrrole derivatives has highlighted the importance of substituents on the benzyl group. The presence of a chlorine atom at the para position enhances the lipophilicity and biological activity of the compound.
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations.
- Study Findings : The compound showed a dose-dependent increase in cytotoxicity in normal human fibroblast cells with an IC50 value around 30 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
